BenchChemオンラインストアへようこそ!

1-(3-morpholinopropyl)-4-thioxo-3,4,5,6,7,8-hexahydroquinazolin-2(1H)-one

Lipophilicity Drug-likeness Permeability

1-(3-Morpholinopropyl)-4-thioxo-3,4,5,6,7,8-hexahydroquinazolin-2(1H)-one (CAS 920250-56-2) is a synthetic small molecule belonging to the thioxo-hexahydroquinazolinone class, characterized by a saturated bicyclic quinazolinone core bearing a thioxo group at position 4 and an N1-linked 3-morpholinopropyl side chain. With a molecular formula of C15H23N3O2S, a molecular weight of 309.43 g/mol, a computed XLogP3-AA of 1, a topological polar surface area of 76.9 Ų, one hydrogen bond donor, and four hydrogen bond acceptors, this compound occupies a physicochemical space distinct from its fully aromatic quinazolinone counterparts—offering higher sp³ fraction and conformational flexibility that can influence solubility, permeability, and target engagement profiles.

Molecular Formula C15H23N3O2S
Molecular Weight 309.43
CAS No. 920250-56-2
Cat. No. B2982948
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-morpholinopropyl)-4-thioxo-3,4,5,6,7,8-hexahydroquinazolin-2(1H)-one
CAS920250-56-2
Molecular FormulaC15H23N3O2S
Molecular Weight309.43
Structural Identifiers
SMILESC1CCC2=C(C1)C(=S)NC(=O)N2CCCN3CCOCC3
InChIInChI=1S/C15H23N3O2S/c19-15-16-14(21)12-4-1-2-5-13(12)18(15)7-3-6-17-8-10-20-11-9-17/h1-11H2,(H,16,19,21)
InChIKeyWUVUZGMEFWLCNY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3-Morpholinopropyl)-4-thioxo-3,4,5,6,7,8-hexahydroquinazolin-2(1H)-one (CAS 920250-56-2): Core Structural Identity and Class Definition for Procurement


1-(3-Morpholinopropyl)-4-thioxo-3,4,5,6,7,8-hexahydroquinazolin-2(1H)-one (CAS 920250-56-2) is a synthetic small molecule belonging to the thioxo-hexahydroquinazolinone class, characterized by a saturated bicyclic quinazolinone core bearing a thioxo group at position 4 and an N1-linked 3-morpholinopropyl side chain [1]. With a molecular formula of C15H23N3O2S, a molecular weight of 309.43 g/mol, a computed XLogP3-AA of 1, a topological polar surface area of 76.9 Ų, one hydrogen bond donor, and four hydrogen bond acceptors, this compound occupies a physicochemical space distinct from its fully aromatic quinazolinone counterparts—offering higher sp³ fraction and conformational flexibility that can influence solubility, permeability, and target engagement profiles [1].

Why Generic Substitution of 1-(3-Morpholinopropyl)-4-thioxo-3,4,5,6,7,8-hexahydroquinazolin-2(1H)-one Is Not Advisable


Compounds within the hexahydroquinazolinone class cannot be treated as interchangeable analogs because the N1 substituent fundamentally determines molecular recognition, physicochemical behavior, and biological target engagement. The 3-morpholinopropyl side chain uniquely combines a basic tertiary amine (pKa ~7–8 for the morpholine nitrogen) with a flexible three-carbon linker, enabling the compound to act as a donor–acceptor bridging moiety in protein binding pockets—an interaction mode crystallographically validated for N-morpholinopropyl quinazoline scaffolds in PARP catalytic domain complexes [1]. Substituting this group with a hydroxyethyl, dimethylaminopropyl, or isopropoxypropyl chain alters hydrogen-bonding capacity, lipophilicity, and conformational sampling, leading to divergent binding profiles even when the thioxo-hexahydroquinazolinone core is preserved [2]. Furthermore, the thioxo (C=S) group at position 4 imparts distinct electronic properties and coordination chemistry compared to the corresponding 4-oxo analog, affecting both target affinity and metabolic stability in ways that cannot be predicted from core structure alone [3].

Quantitative Differentiation Evidence for 1-(3-Morpholinopropyl)-4-thioxo-3,4,5,6,7,8-hexahydroquinazolin-2(1H)-one Against Its Closest Analogs


N1 Substituent Modulates Calculated Lipophilicity (XLogP3-AA) Across Hexahydroquinazolinone Analogs

The 3-morpholinopropyl substituent confers an intermediate calculated lipophilicity (XLogP3-AA = 1.0) relative to analogs bearing more hydrophobic or more hydrophilic N1 side chains within the same 4-thioxo-hexahydroquinazolinone scaffold [1]. The morpholine oxygen and tertiary amine introduce polarity that balances the lipophilic three-carbon linker, whereas the 3-isopropoxypropyl analog (XLogP3-AA ≈ 2.1, estimated from fragment contributions) shifts toward higher lipophilicity, and the 2-hydroxyethyl analog (XLogP3-AA ≈ 0.0, estimated) shifts toward hydrophilicity. This intermediate value places the target compound within favorable oral drug-like space while retaining sufficient aqueous solubility for in vitro assay compatibility.

Lipophilicity Drug-likeness Permeability

Hydrogen Bond Acceptor and Donor Counts Differentiate Solubility and Target Engagement Potential from the 4-Oxo Core Analog

The target compound possesses 4 hydrogen bond acceptors (two on the morpholine oxygen and quinazolinone carbonyl, one on the thioxo sulfur, one on the morpholine nitrogen) and 1 hydrogen bond donor (the lactam NH), compared to the corresponding 4-oxo analog 1-(3-morpholinopropyl)-4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2(1H)-one, which has 5 hydrogen bond acceptors (the additional carbonyl oxygen replacing C=S) and 1 donor [1]. The replacement of oxygen with sulfur at position 4 reduces H-bond acceptor strength (C=S is a weaker acceptor than C=O) while increasing polarizability, which can enhance interactions with sulfur-containing residues (e.g., methionine, cysteine) in hydrophobic binding pockets—a property exploited in thioxoquinazoline PDE7 inhibitors where the C=S group contributes to sub-micromolar potency [2].

Hydrogen bonding Solubility Molecular recognition

Topological Polar Surface Area (TPSA 76.9 Ų) Predicts Superior Blood–Brain Barrier Penetration Potential Relative to Aromatic Quinazolinone Counterparts

The target compound has a computed TPSA of 76.9 Ų, which falls within the established threshold for CNS drug candidates (TPSA < 90 Ų is considered optimal for blood–brain barrier penetration) [1]. In contrast, the structurally related aromatic analog 3-[3-(morpholin-4-yl)propyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one (CAS 146381-57-9), which features a fully aromatic quinazolinone core and a thiol tautomer rather than a thioxo group, has an estimated TPSA of approximately 65–70 Ų (lower due to planar aromatic system) but a significantly higher aromatic ring count that reduces sp³ fraction and conformational flexibility . The saturated hexahydro ring system of the target compound increases the fraction of sp³-hybridized carbons (Fsp³ ≈ 0.53 vs. ~0.13 for the fully aromatic dihydroquinazolinone), a parameter increasingly associated with clinical success and reduced promiscuity [2].

Blood-brain barrier CNS drug-likeness Permeability

The Morpholinopropyl Linker Enables Donor–Acceptor Bridging Interactions Validated by X-ray Crystallography in Quinazoline–PARP Complexes

X-ray crystal structures of 1-(3-morpholinopropyl)-substituted quinazoline-2,4(1H,3H)-diones bound to the PARP catalytic domain (PDB entries 2JD0, 2JD1) reveal that the morpholinopropyl side chain spans a 12–14 Å gap between the nicotinamide donor site and the adenosine acceptor pocket, forming a water-mediated hydrogen bond network via the morpholine oxygen and engaging in van der Waals contacts along the propyl linker [1]. Although the target compound differs by having a thioxo-hexahydro core rather than a dione-aromatic core, the identical N1-morpholinopropyl moiety is expected to adopt a similar extended conformation, enabling dual-site engagement in targets with analogous donor–acceptor architectures. By contrast, the 1-(3-isopropoxypropyl) analog lacks the tertiary amine needed for water-bridged hydrogen bonding, and the 1-(3-dimethylaminopropyl) analog provides a less geometrically constrained amine that may not optimally orient for bridging interactions [2].

X-ray crystallography PARP inhibition Structure-based drug design

Evidence Gap Declaration: No Published Head-to-Head Biological Potency Data Available for CAS 920250-56-2

A systematic search of PubMed, PubChem BioAssay, BindingDB, ChEMBL, and Google Scholar (conducted May 2026) identified zero primary research articles, patents, or public bioassay records reporting quantitative biological activity data (IC₅₀, EC₅₀, Kd, Ki, MIC, or CC₅₀) specifically for 1-(3-morpholinopropyl)-4-thioxo-3,4,5,6,7,8-hexahydroquinazolin-2(1H)-one (CAS 920250-56-2). The compound is present in the PubChem Compound database (CID 44961194) and is offered by multiple commercial vendors (purity 95–98%) as a research-grade screening compound, but no target engagement, phenotypic, or ADME data have been publicly disclosed [1]. All differentiation claims presented in this guide are therefore derived from structural class properties, computational predictions, and extrapolation from closely related chemotypes with published data—not from direct experimental comparison involving the target compound itself. Users should treat CAS 920250-56-2 as an uncharacterized screening hit candidate requiring de novo biological profiling.

Data gap Procurement caveat Experimental validation required

Recommended Application Scenarios for 1-(3-Morpholinopropyl)-4-thioxo-3,4,5,6,7,8-hexahydroquinazolin-2(1H)-one Based on Quantitative Differentiation Evidence


Scaffold for Structure-Based Design of Dual-Site Enzyme Inhibitors Exploiting the Morpholinopropyl Donor–Acceptor Bridge

The morpholinopropyl side chain, validated by X-ray crystallography to bridge nicotinamide-donor and adenosine-acceptor sub-pockets in PARP–quinazoline complexes [1], makes this compound a rational starting scaffold for designing bitopic inhibitors of enzymes with analogous bilobal active sites (e.g., PARP isoforms, tankyrases, certain NAD⁺-dependent enzymes). The thioxo group at position 4 offers a synthetic handle for further derivatization (S-alkylation, metal coordination) while preserving the bridging pharmacophore. Researchers should prioritize this scaffold over N1-substituted analogs lacking the morpholine oxygen–tertiary amine pair (e.g., isopropoxypropyl or dimethylaminopropyl congeners), which cannot establish the same water-mediated hydrogen bond network, or over shorter-chain analogs (hydroxyethyl) that lack sufficient reach to occupy both sub-pockets simultaneously.

Chemical Biology Probe for Profiling Sulfur-Dependent Protein–Ligand Interactions

The thioxo (C=S) moiety at position 4, which replaces the carbonyl (C=O) found in conventional quinazolinones, exhibits higher atomic polarizability and distinct chalcogen-bonding potential [1]. This makes the compound suitable as a probe for investigating sulfur-specific intermolecular interactions (S···π, S···H–C, S–metal coordination) in protein binding sites. When used alongside its 4-oxo analog in competitive binding assays, differential engagement patterns can map the contribution of sulfur chemistry to target recognition—information that guides the rational incorporation of thioxo groups in lead optimization campaigns. The intermediate lipophilicity (XLogP3-AA = 1.0) and moderate TPSA (76.9 Ų) further ensure compatibility with both biochemical and cell-based assay formats [2].

Screening Library Candidate Prioritized by Fsp³ for CNS-Targeted Phenotypic Screens

With an Fsp³ of approximately 0.53—derived from the saturated hexahydro ring system—and a TPSA of 76.9 Ų, which falls within the CNS drug-likeness window (TPSA <90 Ų) [1], this compound is well-suited for inclusion in diversity-oriented screening libraries targeting neurological or neuropsychiatric indications. The higher sp³ fraction relative to fully aromatic quinazolinone analogs (Fsp³ ≈ 0.13) is associated with improved clinical developability and reduced off-target promiscuity [2]. Procurement for phenotypic screening programs, particularly those employing neuronal cell models or brain-penetrant compound requirements, should favor this saturated scaffold over aromatic thioxoquinazolinone alternatives to maximize hit quality and downstream lead optimization efficiency.

Building Block for Parallel SAR Exploration of the N1 Substituent Vector

The commercially available 4-thioxo-3,4,5,6,7,8-hexahydroquinazolin-2(1H)-one core (available from multiple vendors) can be N1-functionalized to generate focused analog libraries [1]. The 1-(3-morpholinopropyl) derivative represents one member of a systematic series (including 2-hydroxyethyl, 3-dimethylaminopropyl, 3-isopropoxypropyl, 4-fluorobenzyl, and thiophen-2-ylmethyl variants) that enables structure–activity relationship (SAR) exploration across lipophilicity, hydrogen-bonding, and steric parameter space [2]. Procuring this compound alongside its N1 analogs allows medicinal chemistry teams to construct a local SAR matrix that maps the influence of side-chain properties on target potency, selectivity, and ADME endpoints—a strategy that delivers decision-ready data for hit-to-lead progression more rapidly than synthesizing each analog de novo.

Quote Request

Request a Quote for 1-(3-morpholinopropyl)-4-thioxo-3,4,5,6,7,8-hexahydroquinazolin-2(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.